Naphthalen-1-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the final product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of these reactions .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Quinoxaline Derivatives and Applications
Quinoxaline derivatives, related to naphthalene through their heterocyclic nature, demonstrate significant biomedical and industrial applications. These applications range from antimicrobial activities to the treatment of chronic and metabolic diseases. The flexibility of the quinoxaline structure allows for the synthesis of a wide variety of derivatives, each possessing unique biomedical applications (Pereira et al., 2015).
Naphthalimide Compounds in Medicinal Chemistry
Naphthalimide derivatives, which share the naphthalene framework, exhibit extensive potential in medicinal applications. Their large conjugated planar structure facilitates interactions with biological entities, leading to various potential drug treatments. The research spans anticancer agents, antibacterial, antifungal, antiviral applications, and more. These compounds' versatility showcases their value in developing new medicinal chemistry directions (Gong et al., 2016).
Genotoxic Potential of Naphthoquinone
Research into the genotoxic potential of 1,4-naphthoquinone, a naphthalene derivative, indicates its complex effects. While it does not induce gene mutations, it demonstrates clastogenic responses in vitro. This dichotomy between in vitro and in vivo effects highlights the nuanced impact naphthalene derivatives can have, necessitating careful study in their application (Fowler et al., 2018).
Microbial Biodegradation of Polyaromatic Hydrocarbons
Naphthalene's role as a polycyclic aromatic hydrocarbon (PAH) positions it within environmental and bioremediation studies. Microbial degradation is a significant mechanism for ecological recovery from PAH contamination, with naphthalene degradation pathways well-studied across various microbial species. This research area is critical for developing methods to enhance bioremediation efforts for PAH-contaminated sites (Peng et al., 2008).
Corrosion Inhibition with Naphthalene Derivatives
Phthalocyanine and naphthalocyanine derivatives, containing naphthalene moieties, act as excellent anticorrosive materials. Their strong chelating complexes with metallic atoms due to the presence of nitrogen atoms and aromatic rings make them valuable in protecting various metal/electrolyte systems from corrosion. This application is especially relevant in industrial settings where corrosion resistance is critical (Verma et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other anti-tubercular agents, leading to inhibition of bacterial growth .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis, leading to inhibition of bacterial growth .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound may also have potent anti-tubercular effects .
Safety and Hazards
Properties
IUPAC Name |
naphthalen-1-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(18-7-3-5-15-4-1-2-6-17(15)18)23-12-8-16(9-13-23)25-19-14-21-10-11-22-19/h1-7,10-11,14,16H,8-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIYJXQHXLUVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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